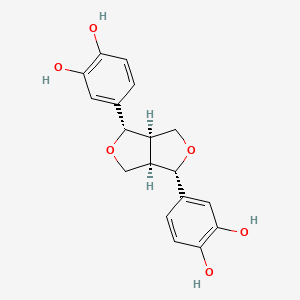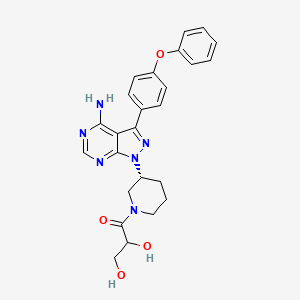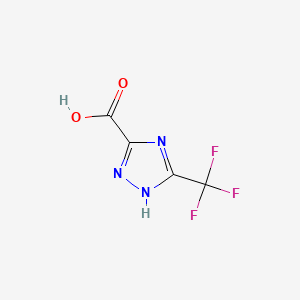
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid” are not available, trifluoromethyl groups can generally be introduced into molecules through various methods . For instance, one method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application Summary : Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl (TFM, -CF3) group as one of the pharmacophores .
- Results or Outcomes : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups .
-
Scientific Field: Antimicrobial Research
- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
- Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . Docking studies with the active site of the enzymes have been carried out .
- Results or Outcomes : The antimicrobial activity of the title compound was also investigated in vitro, showing moderate action against Candida albicans . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
-
Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Scientific Field: Organic Chemistry
- Application Summary : 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is used as a reactant for various chemical transformations .
- Methods of Application : This compound is used for functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Results or Outcomes : The specific outcomes depend on the particular reaction or process in which this compound is used .
-
Scientific Field: Chemical Transformations
- Application Summary : Trifluoroacetic acid (TFA) can facilitate a wide variety of chemical transformations .
- Methods of Application : TFA is used in rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations, among others .
- Results or Outcomes : The specific outcomes depend on the particular reaction or process in which TFA is used .
-
Scientific Field: Drug Development
- Application Summary : Trifluoromethyl group-containing drugs have been approved by the US Food and Drug Administration (FDA) for various diseases and disorders . This includes 19 FDA-approved drugs in the past 20 years, which contain the trifluoromethyl group as one of the pharmacophores .
- Methods of Application : These drugs are developed for various diseases and disorders, and their syntheses are covered in the literature .
- Results or Outcomes : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Most of these compounds were found to have fluorine or fluorine-containing functional groups .
-
Scientific Field: Organic Chemistry
- Application Summary : Trifluoromethyl ethers can be synthesized from aliphatic alcohols .
- Methods of Application : This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes : The specific outcomes depend on the particular reaction or process in which this compound is used .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNIGPMFGXDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202948 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
944897-41-0 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



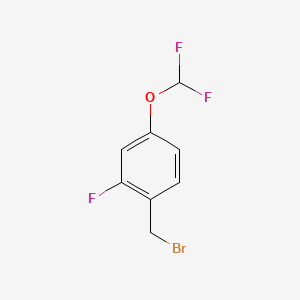
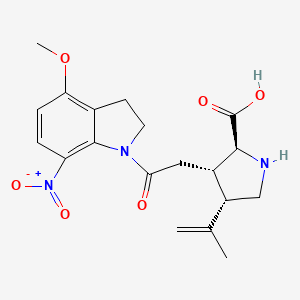
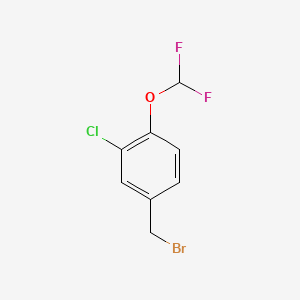
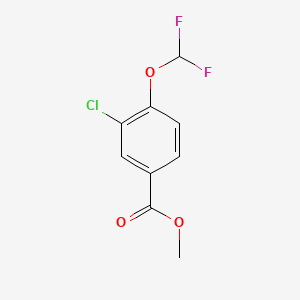
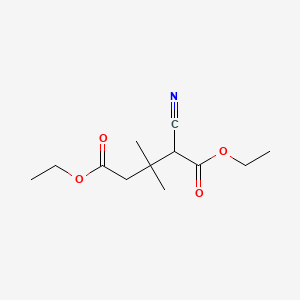
![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
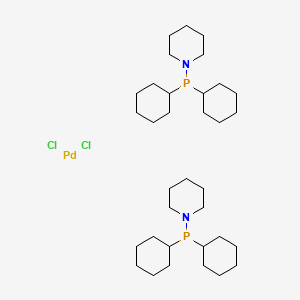
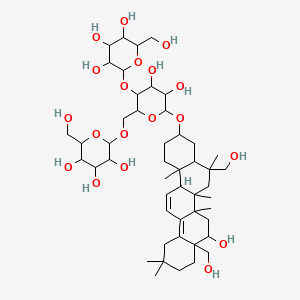
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
